molecular formula C17H16ClN5OS B10995232 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10995232
M. Wt: 373.9 g/mol
InChI Key: DJGRYKDYHWJXKC-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Starting from 4-chlorobenzoic acid, a six-step synthesis yields the compound.
    • The steps involve esterification, hydrazination, salt formation, and cyclization.
    • Detailed reaction conditions and industrial production methods would require further investigation.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction pathway.
  • Scientific Research Applications

    • In chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
    • In biology: Explore its interactions with enzymes, receptors, or cellular processes.
    • In medicine: Assess its pharmacological properties, such as antiviral or anti-inflammatory effects.
    • In industry: Consider its use in agrochemicals or pharmaceuticals.
  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other sulfonamides and 1,3,4-thiadiazoles.
    • Highlight its unique features compared to known analogs.

    Properties

    Molecular Formula

    C17H16ClN5OS

    Molecular Weight

    373.9 g/mol

    IUPAC Name

    N-[2-(4-chlorophenyl)sulfanylethyl]-4-(5-methyltetrazol-1-yl)benzamide

    InChI

    InChI=1S/C17H16ClN5OS/c1-12-20-21-22-23(12)15-6-2-13(3-7-15)17(24)19-10-11-25-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,24)

    InChI Key

    DJGRYKDYHWJXKC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCSC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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